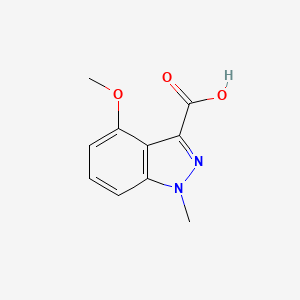
4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Overview
Description
4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the
Biological Activity
4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS No. 1210745-11-1) is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Overview of Indazole Derivatives
Indazole derivatives are recognized for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , antimicrobial , and antidiabetic properties. The structural framework of indazoles allows for interactions with various biological targets, making them significant in medicinal chemistry and pharmacology .
The biological activity of this compound is attributed to its ability to modulate several biochemical pathways:
- Inhibition of Enzymatic Activities : This compound has shown the ability to inhibit key enzymes involved in inflammatory processes, such as human neutrophil elastase and matrix metalloproteinases (MMPs), which are critical in tissue remodeling and inflammation.
- Antiproliferative Effects : Studies indicate that this indazole derivative exhibits significant antiproliferative activity against various cancer cell lines, including colon cancer (HCT116) and melanoma cells. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis .
Antitumor Activity
Research has demonstrated that this compound exerts potent antitumor effects. For instance, it has been reported to inhibit tumor growth in animal models, showcasing its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon) | 0.64 | Antiproliferative |
| Melanoma | 0.9 | Induction of apoptosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-alpha and prostaglandin E2 (PGE2). This activity is crucial for managing conditions characterized by chronic inflammation .
Antimicrobial Activity
In vitro studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential application in treating infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to controls. The compound's dosage was critical, with higher doses correlating with greater efficacy .
- Cell Culture Experiments : In vitro assays demonstrated that the compound inhibited cell viability in a dose-dependent manner across multiple cancer cell lines. For example, treatment with concentrations above 0.5 µM led to a marked decrease in cell proliferation rates .
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with specific protein targets involved in cell signaling pathways, thereby modulating their activity and influencing gene expression related to cell growth and apoptosis .
Properties
IUPAC Name |
4-methoxy-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-3-5-7(15-2)8(6)9(11-12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVBTDFLHYBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















